![molecular formula C10H16N4 B1436360 3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1858938-08-5](/img/structure/B1436360.png)
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
説明
“3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” is a compound with the CAS Number: 1858938-08-5 . Its IUPAC Name is 3-(3-methylcyclobutyl)-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine . It appears as a powder .
Physical And Chemical Properties Analysis
The molecular weight of “3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine” is 192.26 g/mol . It is a powder and is stored at 4 degrees Celsius .科学的研究の応用
Triazole Derivatives and Their Significance
Triazoles, including structures similar to 3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine, are a class of five-membered heterocyclic compounds recognized for their versatility in drug development. Their significance lies in their structural diversity, allowing for a wide range of biological activities. Triazole derivatives have been the focus of various research initiatives due to their potential applications in treating diseases and as components in the development of new drugs. They offer a promising avenue for the synthesis of compounds with antimicrobial, antitumoral, and antiviral properties among others. The exploration of triazoles is motivated by the ongoing need for new therapeutics to address emerging diseases and drug-resistant strains of bacteria (Ferreira et al., 2013).
Heterocyclic N-oxide Molecules
Heterocyclic N-oxide molecules, closely related to triazoles, exhibit remarkable functionalities in organic synthesis, catalysis, and drug applications. Their utility spans from forming metal complexes and catalysts to serving as essential components in medicinal chemistry, demonstrating anticancer and antibacterial activities. This versatility showcases the potential of triazole and N-oxide derivatives in contributing to innovative solutions in chemistry and pharmacology (Li et al., 2019).
Antimicrobial Properties
The antibacterial activity of triazole-containing hybrids, especially against Staphylococcus aureus, underscores the medicinal relevance of triazole derivatives. These compounds serve as potent inhibitors of essential bacterial enzymes and have the potential for dual or multiple mechanisms of action, making them valuable in the development of new antibacterial agents. The exploration of triazole-based hybrids in combating antibiotic-resistant bacteria highlights their importance in addressing public health challenges (Li & Zhang, 2021).
Synthesis and Catalysis
The synthesis of 1,4-disubstituted 1,2,3-triazoles is a key area of interest in organic chemistry, illustrating the role of triazole derivatives in drug discovery and material science. The click chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, exemplifies the efficient and versatile synthesis of triazole compounds. This method's simplicity and high yield have made it a cornerstone in the synthesis of biologically active molecules and polymers, highlighting the broad applicability of triazole derivatives (Kaushik et al., 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-(3-methylcyclobutyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-7-4-8(5-7)14-10-6-11-3-2-9(10)12-13-14/h7-8,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDWQVVJNUEOEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)N2C3=C(CCNC3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



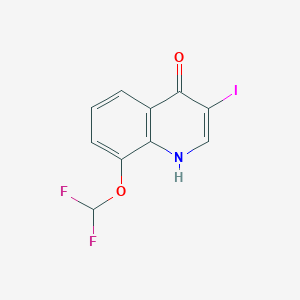
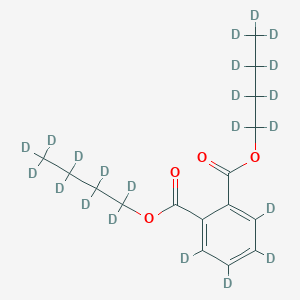
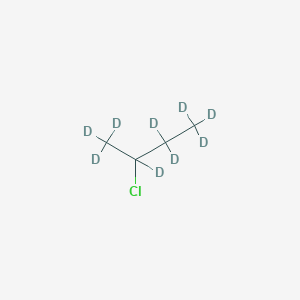
![7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B1436282.png)
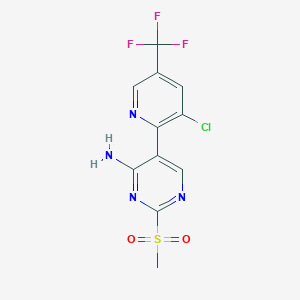
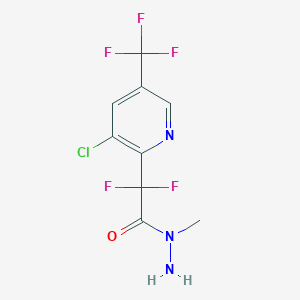
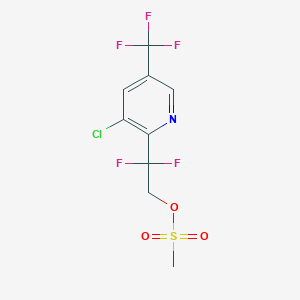
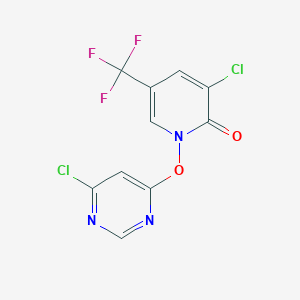
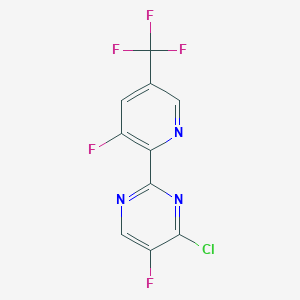
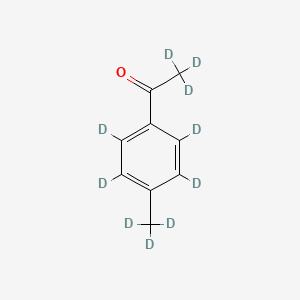
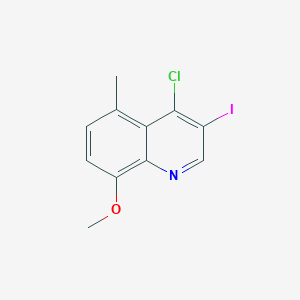
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)

![2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1436300.png)